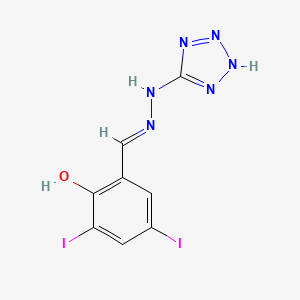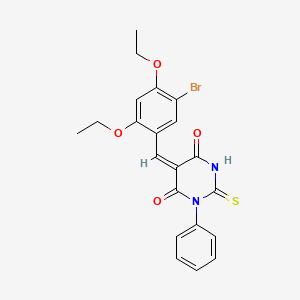![molecular formula C21H18N2O4 B5997009 2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE](/img/structure/B5997009.png)
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE is a complex organic compound with a unique structure that combines elements of benzyl, cyclohexadienyl, and pyrido[1,2-a]pyrazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and cyclohexadienyl compounds, which undergo a series of condensation, cyclization, and oxidation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism by which 2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,6-Dioxo-1,4-cyclohexadienyl)methyl-p-tropoquinone: A methylene-linked bisquinone with similar structural features.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An oxidizing agent with a related quinone structure.
Uniqueness
2-BENZYL-9-(3,6-DIOXO-1,4-CYCLOHEXADIENYL)-7,8-DIHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-1,4(3H,6H)-DIONE is unique due to its combination of benzyl, cyclohexadienyl, and pyrido[1,2-a]pyrazine moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-benzyl-9-(3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6,7,8-tetrahydropyrido[1,2-a]pyrazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-15-8-9-18(25)17(11-15)16-7-4-10-23-19(26)13-22(21(27)20(16)23)12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRXCGEIWKTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2C(=O)N(CC(=O)N2C1)CC3=CC=CC=C3)C4=CC(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5996927.png)
![1-[benzyl(methyl)amino]-3-{5-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5996932.png)

![3-[1-(2-methylbenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5996949.png)
![Methyl 2-[[2-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)phenyl]methyl-methylamino]acetate](/img/structure/B5996950.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)acetamide](/img/structure/B5996974.png)
![{3-benzyl-1-[(5-fluoro-2-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5996981.png)
![4-BROMO-N-[(2-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5996983.png)


![4-(1-Benzofuran-2-carbonyl)-3-methyl-1-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5997017.png)
![7-(3-methoxybenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5997026.png)
![N'-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5997033.png)
![N-allyl-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B5997035.png)
